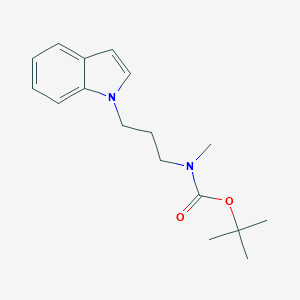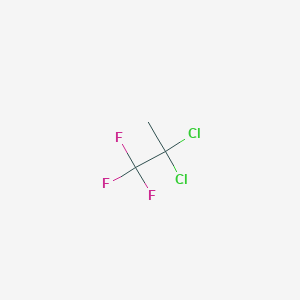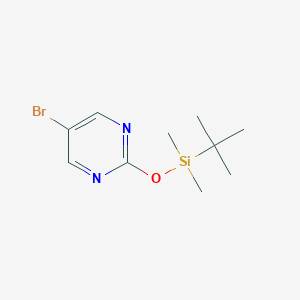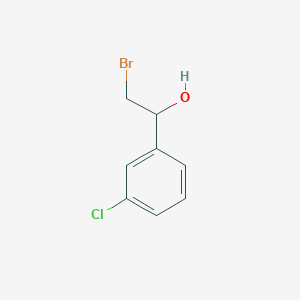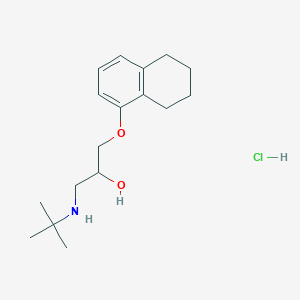
De(2,3-dihydroxy) Nadolol Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
De(2,3-dihydroxy) Nadolol Hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is a derivative of Nadolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the nadolol molecule, which may influence its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
De(2,3-dihydroxy) Nadolol Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in relation to its beta-adrenergic antagonist properties.
Medicine: Investigated for its potential therapeutic applications, including its effects on cardiovascular health.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the production of Nadolol derivatives.
Wirkmechanismus
Mode of Action
The compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . By antagonizing these receptors, it inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of heart contractions as well as the speed of relaxation and conduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of De(2,3-dihydroxy) Nadolol Hydrochloride typically involves the hydroxylation of Nadolol. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of De(2,3-dihydroxy) Nadolol Hydrochloride may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Nadolol.
Substitution: Formation of halogenated or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nadolol: The parent compound, used primarily for its beta-blocking properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Uniqueness
De(2,3-dihydroxy) Nadolol Hydrochloride is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nadolol. This modification can potentially lead to differences in its efficacy, metabolism, and side effect profile.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
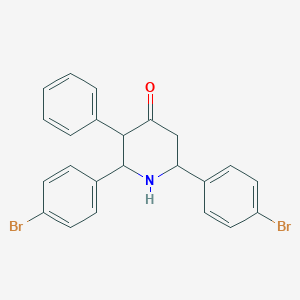
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
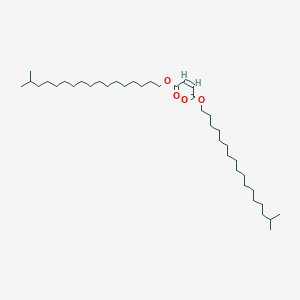
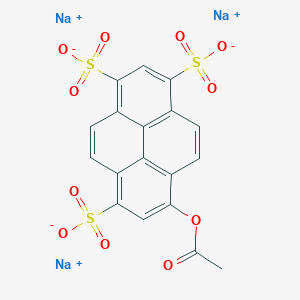
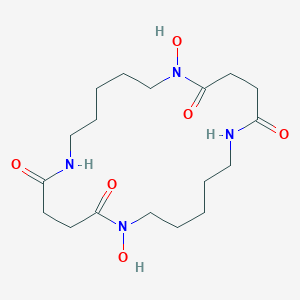
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
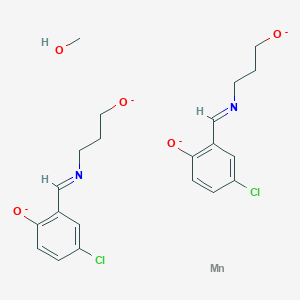
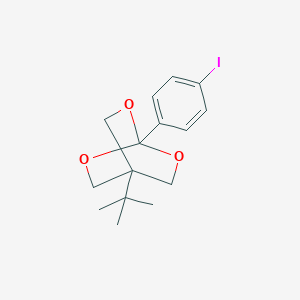
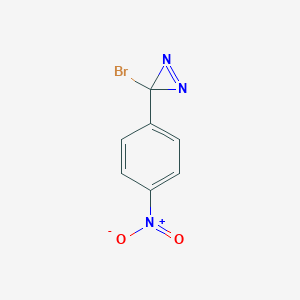
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
